molecular formula C19H17Cl2NO6 B4033251 Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B4033251
M. Wt: 426.2 g/mol
InChI Key: UPKSLQMJDYCHOU-UHFFFAOYSA-N
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Description

Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenoxy and propanoyl groups attached to a benzene ring, which is further substituted with dimethyl ester groups. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate typically involves a multi-step process:

    Formation of 2-(2,4-dichlorophenoxy)propanoic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with 2-aminoterephthalic acid to form the corresponding amide.

    Esterification: The final step involves esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Similar ester groups but lacks the dichlorophenoxy and propanoyl groups.

    2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenoxy group but lacks the benzene-1,4-dicarboxylate structure.

    Propanoyl chloride: Contains the propanoyl group but lacks the aromatic and ester functionalities.

Uniqueness

Dimethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzene-1,4-dicarboxylate is unique due to its combination of dichlorophenoxy, propanoyl, and dimethyl ester groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

dimethyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO6/c1-10(28-16-7-5-12(20)9-14(16)21)17(23)22-15-8-11(18(24)26-2)4-6-13(15)19(25)27-3/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKSLQMJDYCHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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